epi-Wilsonine
Description
Epi-Wilsonine is a cytotoxic alkaloid isolated from Cephalotaxus wilsoniana, an evergreen tree endemic to Taiwan. It belongs to the Cephalotaxus alkaloid family, which is renowned for antitumor properties . The compound was identified during a bioassay-guided fractionation of an ethanol extract of C. wilsoniana stems, which exhibited inhibitory effects against KB (oral epidermoid carcinoma), Hepa-3B (hepatocellular carcinoma), and Hela (cervical adenocarcinoma) cell lines . Structurally, this compound is hypothesized to be an epimer of Wilsonine, indicating stereochemical variation at a specific chiral center, though its exact configuration remains to be fully elucidated. Like other Cephalotaxus alkaloids, it likely shares a cephalotaxine-like skeleton with esterified side chains, a hallmark of this class’s bioactivity .
Properties
Molecular Formula |
C20H25NO4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(1R,15S)-4,5,18-trimethoxy-14-oxa-11-azapentacyclo[9.8.0.01,15.02,7.013,15]nonadeca-2,4,6,16-tetraene |
InChI |
InChI=1S/C20H25NO4/c1-22-14-6-7-20-18(25-20)12-21-8-4-5-13-9-16(23-2)17(24-3)10-15(13)19(20,21)11-14/h6-7,9-10,14,18H,4-5,8,11-12H2,1-3H3/t14?,18?,19-,20-/m1/s1 |
InChI Key |
JCKPCZAYDZJZIL-RRNLOVIOSA-N |
Isomeric SMILES |
COC1C[C@]23C4=CC(=C(C=C4CCCN2CC5[C@]3(O5)C=C1)OC)OC |
Canonical SMILES |
COC1CC23C4=CC(=C(C=C4CCCN2CC5C3(O5)C=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,15S)-4,5,18-trimethoxy-14-oxa-11-azapentacyclo[9.8.0.0(1),(1)?.0(2),?.0(1)(3),(1)?]nonadeca-2(7),3,5,16-tetraene involves multiple steps, typically starting with the formation of the core pentacyclic structure. This is followed by the introduction of methoxy groups and the incorporation of the oxa and aza functionalities. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(1R,15S)-4,5,18-trimethoxy-14-oxa-11-azapentacyclo[9.8.0.0(1),(1)?.0(2),?.0(1)(3),(1)?]nonadeca-2(7),3,5,16-tetraene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions can vary widely depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,15S)-4,5,18-trimethoxy-14-oxa-11-azapentacyclo[9.8.0.0(1),(1)?.0(2),?.0(1)(3),(1)?]nonadeca-2(7),3,5,16-tetraene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound can be used to study the interactions between complex organic molecules and biological systems. Its structure allows for the exploration of binding sites and the development of new bioactive compounds.
Medicine
In medicine, (1R,15S)-4,5,18-trimethoxy-14-oxa-11-azapentacyclo[9.8.0.0(1),(1)?.0(2),?.0(1)(3),(1)?]nonadeca-2(7),3,5,16-tetraene has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases that involve complex molecular pathways.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (1R,15S)-4,5,18-trimethoxy-14-oxa-11-azapentacyclo[9.8.0.0(1),(1)?.0(2),?.0(1)(3),(1)?]nonadeca-2(7),3,5,16-tetraene involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Epi-Wilsonine’s structural and functional characteristics are best contextualized against compounds isolated from the same source (C. wilsoniana) or related species. Below is a comparative analysis with four key analogues:
Structural and Functional Comparison Table
Key Comparative Insights
- Structural Similarities: Alkaloids (this compound vs. Harringtonolide): Both share a cephalotaxine backbone but differ in side-chain modifications. Harringtonolide’s esterified structure enhances its specificity for leukemia cells, whereas this compound’s epimerization may influence its broader cytotoxicity . Biflavonoids (this compound vs. Kayaflavone): While this compound is an alkaloid, kayaflavone’s biflavonoid structure includes C-methylation, a feature shared with the novel C-methylated biflavone isolated alongside this compound . This suggests C. wilsoniana produces methylated compounds across multiple classes.
- Functional Divergence: Cytotoxicity vs. Antimicrobial Activity: this compound and isopimaric acid both derive from C. wilsoniana but target distinct pathways—this compound disrupts cancer cell proliferation, while isopimaric acid inhibits microbial growth via membrane disruption . Mechanistic Differences: Harringtonolide’s antileukemic action involves ribosomal protein synthesis inhibition, whereas this compound’s mechanism remains underexplored but may involve DNA intercalation or topoisomerase inhibition, common among Cephalotaxus alkaloids .
Bioactivity Spectrum :
- This compound and sugiol exhibit overlapping antitumor effects but diverge in secondary activities. Sugiol’s anti-inflammatory properties (via NF-κB suppression) contrast with this compound’s focus on cytotoxicity .
- Kayaflavone’s antiviral activity (e.g., HIV-1 inhibition) highlights functional versatility in C. wilsoniana metabolites, though this is absent in this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
